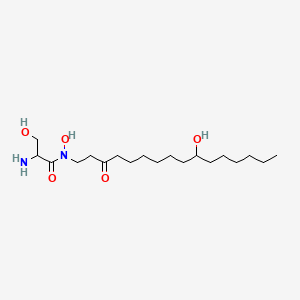
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long hydrocarbon chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propanamide structure, followed by the introduction of amino and hydroxyl groups through specific reagents and catalysts. Common reagents used in these reactions include amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides, which can be further utilized in different applications.
科学的研究の応用
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The long hydrocarbon chain may also contribute to the compound’s ability to integrate into lipid membranes, affecting membrane dynamics and function.
類似化合物との比較
Similar Compounds
Propanamide, 2-hydroxy-: A simpler analog with fewer functional groups.
Propanamide, 2,3-dihydroxy-N,N-dimethyl-: Contains additional hydroxyl groups and methyl substitutions.
Uniqueness
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various research applications, offering unique advantages over simpler analogs.
特性
CAS番号 |
108334-69-6 |
|---|---|
分子式 |
C19H38N2O5 |
分子量 |
374.5 g/mol |
IUPAC名 |
2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)propanamide |
InChI |
InChI=1S/C19H38N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h16,18,22-23,26H,2-15,20H2,1H3 |
InChIキー |
FRMSDVSQWDGNEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCCC(=O)CCN(C(=O)C(CO)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



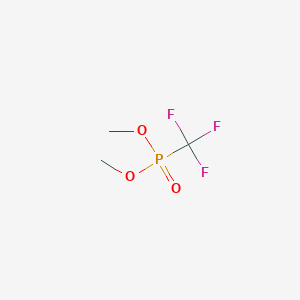
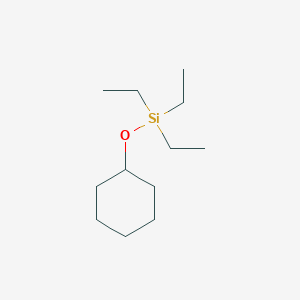
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
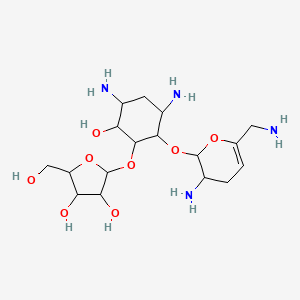


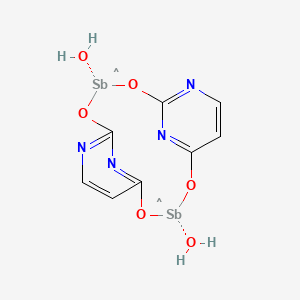
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
